Nilprazole
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Overview
Description
Nilprazole is a benzimidazole derivative known for its therapeutic applications in treating gastric ulcers, gastritis, and hyperacidity . Its molecular formula is C26H33N5O2, and it has a molecular weight of 447.5725 . The compound is characterized by its achiral nature and lack of optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nilprazole can be synthesized through a multi-step process involving the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates to afford the desired product.
Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The use of advanced chromatographic techniques ensures the high purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions: Nilprazole undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Nilprazole has a wide range of scientific research applications, including:
Mechanism of Action
Nilprazole exerts its effects by inhibiting the proton pump in gastric parietal cells, thereby reducing the secretion of gastric acid . This inhibition occurs through the covalent binding of this compound to the (H+, K+)-ATPase enzyme, leading to a decrease in both basal and stimulated gastric acid secretion . The compound’s mechanism of action is similar to other proton pump inhibitors, such as omeprazole and pantoprazole .
Comparison with Similar Compounds
Nilprazole is unique among benzimidazole derivatives due to its specific molecular structure and therapeutic applications. Similar compounds include:
Omeprazole: Another proton pump inhibitor used to treat gastric acid-related disorders.
Pantoprazole: A first-generation proton pump inhibitor with similar mechanisms of action.
Lansoprazole: Known for its effectiveness in treating gastroesophageal reflux disease (GERD) and peptic ulcers.
This compound stands out due to its specific binding affinity and therapeutic efficacy in treating gastric disorders .
Properties
CAS No. |
60662-19-3 |
---|---|
Molecular Formula |
C26H33N5O2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]piperazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H33N5O2/c1-20(2)27-26(33)19-30-16-14-29(15-17-30)18-25-28-22-10-6-7-11-23(22)31(25)13-12-24(32)21-8-4-3-5-9-21/h3-11,20H,12-19H2,1-2H3,(H,27,33) |
InChI Key |
GPFJNGJUUKBSLS-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4 |
60662-19-3 | |
Origin of Product |
United States |
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